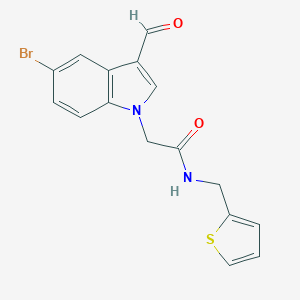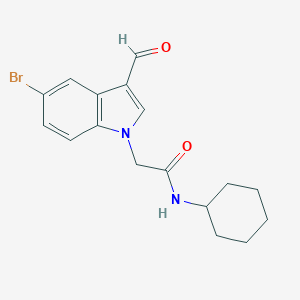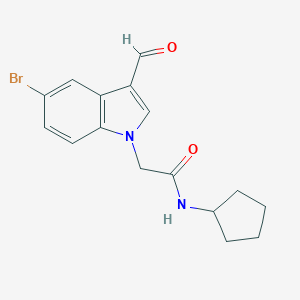![molecular formula C25H22Cl2N4O4 B297528 2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B297528.png)
2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2,3-dimethylphenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2,3-dimethylphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as 'compound X' in scientific literature.
作用机制
The mechanism of action of compound X is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cellular differentiation. It has also been shown to inhibit the activity of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. It has also been shown to inhibit the growth of cancer cells by inhibiting the activity of HDACs. In addition, compound X has been shown to have neuroprotective properties and can prevent the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.
实验室实验的优点和局限性
One of the significant advantages of using compound X in lab experiments is that it has potent anti-cancer properties and can induce apoptosis in cancer cells. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using compound X is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in lab experiments.
未来方向
There are several future directions for the study of compound X. One of the significant areas of research is to further understand its mechanism of action and identify its molecular targets. This will help to optimize its use in lab experiments and potentially develop new therapeutic applications. Another future direction is to study the potential applications of compound X in combination with other drugs to enhance its anti-cancer properties and reduce potential side effects. Additionally, there is a need to study the pharmacokinetics and pharmacodynamics of compound X to determine its optimal dosage and administration route.
合成方法
The synthesis of compound X involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-(2-hydroxybenzylidene) hydrazinecarboxamide with 2,3-dimethylphenyl isocyanate to form 2-(2-{3-[2-(2,3-dimethylphenyl) hydrazino]benzylidene}hydrazino) acetamide. The second step involves the reaction of the product obtained in the first step with 2,3-dichloroaniline to form 2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2,3-dimethylphenyl)-2-oxoacetamide.
科学研究应用
Compound X has been extensively studied for its potential applications in various fields. One of the significant applications of compound X is in the field of cancer research. Studies have shown that compound X has potent anti-cancer properties and can induce apoptosis in cancer cells. Compound X has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has been shown to have neuroprotective properties and can prevent the formation of amyloid plaques in the brain.
属性
产品名称 |
2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2,3-dimethylphenyl)-2-oxoacetamide |
|---|---|
分子式 |
C25H22Cl2N4O4 |
分子量 |
513.4 g/mol |
IUPAC 名称 |
N//'-[(E)-[3-[2-(2,3-dichloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2,3-dimethylphenyl)oxamide |
InChI |
InChI=1S/C25H22Cl2N4O4/c1-15-6-3-10-20(16(15)2)30-24(33)25(34)31-28-13-17-7-4-8-18(12-17)35-14-22(32)29-21-11-5-9-19(26)23(21)27/h3-13H,14H2,1-2H3,(H,29,32)(H,30,33)(H,31,34)/b28-13+ |
InChI 键 |
GBIZJPPGOFABIJ-XODNFHPESA-N |
手性 SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)


![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)


![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)
![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297468.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)